4-Methyldodecene-1-nitrile
Description
Structure
3D Structure
Properties
CAS No. |
93882-38-3 |
|---|---|
Molecular Formula |
C13H23N |
Molecular Weight |
193.33 g/mol |
IUPAC Name |
(E)-4-methyldodec-2-enenitrile |
InChI |
InChI=1S/C13H23N/c1-3-4-5-6-7-8-10-13(2)11-9-12-14/h9,11,13H,3-8,10H2,1-2H3/b11-9+ |
InChI Key |
MXRVPBVPWKZJCS-PKNBQFBNSA-N |
Isomeric SMILES |
CCCCCCCCC(C)/C=C/C#N |
Canonical SMILES |
CCCCCCCCC(C)C=CC#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methyldodecene 1 Nitrile and Its Structural Analogues
Dehydration Protocols for Corresponding Amides: Catalytic Innovations and Mechanistic Insights
The dehydration of primary amides represents a direct and atom-economical route to nitriles. rsc.org This transformation involves the removal of a water molecule from the amide functional group. While classic methods often rely on stoichiometric and harsh dehydrating agents like phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂), recent advancements have focused on catalytic systems that offer milder reaction conditions, higher selectivity, and improved environmental compatibility. rsc.orgyoutube.comlibretexts.orglibretexts.orgmasterorganicchemistry.com
The corresponding amide for the synthesis of 4-methyldodecene-1-nitrile would be 4-methyldodecene-1-amide. The general mechanism for amide dehydration involves the activation of the amide oxygen, followed by elimination to form the nitrile.
Exploration of Transition Metal Complex Catalysis
Transition metal complexes have emerged as powerful catalysts for the dehydration of primary amides. These catalysts can activate the amide group under neutral or mildly acidic or basic conditions, avoiding the use of corrosive reagents. A variety of metals, including palladium, copper, and ruthenium, have been successfully employed. rsc.orgresearchgate.netacs.org
A notable example is the use of a palladium(II) catalyst in the presence of an oxidant like Selectfluor, which enables the chemoselective transformation of primary amides into nitriles. acs.org This system is tolerant of a wide range of functional groups, including those that might be sensitive to traditional dehydrating agents. acs.org The proposed mechanism involves the coordination of the amide to the metal center, followed by activation and subsequent elimination of water.
| Catalyst System | Substrate Scope | Key Features |
| Palladium(II)/Selectfluor | Aromatic, heteroaromatic, and aliphatic amides | High chemoselectivity, tolerates sensitive functional groups. acs.org |
| Copper-hydride complexes | Primary amides | Economical, proceeds at ambient temperature, tolerates metal-, acid-, or base-sensitive groups. |
| Ruthenium complexes | Primary amides | High catalytic activity and selectivity. researchgate.net |
Application of Nanocatalytic Systems for Enhanced Efficiency
Nanocatalytic systems offer significant advantages in chemical synthesis due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. In the context of amide dehydration, nanoparticles of transition metals or their oxides can serve as highly efficient and recyclable catalysts.
For instance, palladium nanoparticles supported on materials like zinc oxide have been shown to catalyze the cyanation of aryl halides, a related transformation for nitrile synthesis. rsc.org While specific examples for the dehydration of long-chain aliphatic amides using nanocatalysts are emerging, the principles of high surface area and active site availability suggest their strong potential in this area. These systems can facilitate the reaction under milder conditions and often allow for easier catalyst recovery and reuse, contributing to more sustainable processes.
Green Chemistry Approaches in Dehydration Synthesis
Green chemistry principles are increasingly guiding the development of new synthetic methods. For amide dehydration, this translates to the use of non-toxic catalysts, environmentally benign solvents, and energy-efficient processes.
One green approach involves the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, which can act as both a catalyst and a solvent for the one-pot synthesis of nitriles from aldehydes, a process that can be extended to amides. organic-chemistry.org These systems are biodegradable, have low vapor pressure, and can often be recycled. Another green strategy is the use of water as a solvent. The hydration of nitriles to amides in a water extract of pomelo peel ash (WEPPA) has been demonstrated, showcasing the potential for bio-based and waste-derived materials in catalysis. nih.gov While this is the reverse reaction, it highlights the compatibility of these functional groups with aqueous, green media, suggesting the feasibility of developing dehydration methods in similar systems.
Nucleophilic Substitution Strategies from Halogenated Dodecene Precursors
A well-established method for nitrile synthesis is the nucleophilic substitution of a halide with a cyanide anion. libretexts.orgchemguide.co.ukdocbrown.infochemguide.co.uk For the synthesis of this compound, a suitable precursor would be a halogenated dodecene, such as 1-bromo-4-methyldodecene. The reaction is typically carried out by heating the halide with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent. chemguide.co.ukchemguide.co.uk
The reaction proceeds via an Sₙ2 mechanism for primary and secondary halides, leading to inversion of stereochemistry if a chiral center is present at the reaction site. chemguide.co.uk For tertiary halides, an Sₙ1 mechanism may be favored. chemguide.co.uk The choice of solvent is crucial to avoid side reactions, such as hydrolysis of the cyanide or elimination of the halide. chemguide.co.uk
Cyanation Reactions Utilizing Advanced Cyanide Sources
While simple cyanide salts like KCN and NaCN are effective, their high toxicity and limited solubility in organic solvents have prompted the development of alternative cyanide sources. These "advanced" sources are often safer to handle and can provide better yields and selectivities.
Examples of advanced cyanide sources include:
Zinc Cyanide (Zn(CN)₂): Less toxic than alkali metal cyanides and can be used in palladium-catalyzed cyanations of aryl and vinyl halides. acs.org
Acetone Cyanohydrin: Serves as a practical alternative to highly toxic HCN gas and has been used in the palladium-catalyzed cyanation of alkenyl halides. organic-chemistry.org
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): A stable and less toxic source of cyanide used in palladium-catalyzed cyanation reactions. rsc.org
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): A stable and innocuous cyanation source. rsc.org
| Cyanide Source | Precursor | Catalyst | Key Features |
| KCN/NaCN | Halogenoalkanes | None (for Sₙ2) | Classic method, cost-effective. chemguide.co.ukchemguide.co.uk |
| Zn(CN)₂ | (Hetero)aryl halides/triflates | Palladium complexes | Milder conditions, lower toxicity. acs.org |
| Acetone Cyanohydrin | Alkenyl halides | Palladium complexes | Avoids use of HCN gas. organic-chemistry.org |
| K₄[Fe(CN)₆] | Aryl halides | Palladium nanoparticles | Low toxicity, high catalytic recyclability. rsc.org |
The use of transition metal catalysts, particularly palladium-based systems, has significantly expanded the scope of cyanation reactions to include less reactive precursors like vinyl halides. organic-chemistry.orggoogle.com
Direct Conversion of Related Alcohols or Aldehydes to the Nitrile Functionality
The direct conversion of alcohols or aldehydes to nitriles is a highly desirable transformation as it streamlines synthetic routes by reducing the number of steps. organic-chemistry.orgresearchgate.netacs.orgchemistrysteps.comum.edu.myrsc.orgeurekaselect.comgoogle.com For the synthesis of this compound, this would involve starting from 4-methyldodecen-1-ol or 4-methyldodecenal.
These conversions typically involve an in-situ oxidation of the alcohol or aldehyde to an intermediate that is then converted to the nitrile. A common strategy is the formation of an intermediate imine from the aldehyde and a nitrogen source (like ammonia), which is then further oxidized to the nitrile.
Recent research has focused on developing catalytic systems that can effect this transformation in a single pot. For example, a nickel-based catalyst has been shown to convert primary alcohols to nitriles using ammonia (B1221849) gas as the nitrogen source under oxidant-free conditions. rsc.org The reaction proceeds through a dehydrogenation-imination-dehydrogenation sequence. rsc.org Copper-catalyzed systems using aerial oxygen as a green oxidant have also been developed for the conversion of aldehydes to nitriles. researchgate.net
| Starting Material | Reagents/Catalyst | Key Features |
| Primary Alcohols | Ni-based catalyst, NH₃ | Oxidant-free, high yields. rsc.org |
| Aldehydes | Cu(OAc)₂, aerial O₂ | Environmentally benign, ligand-free conditions. researchgate.net |
| Aldehydes | NH₂OH/Na₂CO₃/SO₂F₂ in DMSO | Transition-metal-free, step-economical. organic-chemistry.org |
| Alcohols/Aldehydes | Trichloroisocyanuric acid (TCCA), aqueous NH₃ | One-pot conversion, high yields. organic-chemistry.org |
These direct methods offer significant advantages in terms of atom economy and process efficiency, making them attractive options for the synthesis of complex nitriles like this compound.
Oxidative Ammoxidation Processes and Selectivity Control
Oxidative ammoxidation is a significant industrial process for converting olefins and other hydrocarbons into unsaturated nitriles by reacting them with ammonia and oxygen, typically in the gas phase at high temperatures over heterogeneous catalysts. nih.govgoogle.comgoogle.com The reaction is believed to proceed through the initial oxidation of the olefin to an unsaturated aldehyde, which then reacts with ammonia to form an imine, followed by a final dehydrogenation step to yield the nitrile. nih.gov
Controlling the reaction conditions, such as the ratio of olefin to ammonia and oxygen, contact time, and temperature, is vital to stay outside of explosion limits and maximize the yield of the desired product. nih.gov For complex substrates, achieving high selectivity remains a significant hurdle, as the catalyst must facilitate the addition of the nitrogen functionality without promoting unwanted C-C bond cleavage or over-oxidation.
Electrochemical Synthesis Techniques for Nitrile Formation
Electrochemical methods offer a green and efficient alternative for the synthesis of nitriles, avoiding the need for harsh oxidants or toxic reagents. oaepublish.com A particularly relevant technique is the electrochemical hydrocyanation of alkenes, which involves the addition of a hydrogen atom and a cyanide group across a double bond. oaepublish.comresearchgate.net
This transformation can be achieved using dual electrocatalysis, for example, with a combination of cobalt and copper catalysts. nih.govresearchgate.netresearchgate.net In such a system, a non-toxic cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) can be employed. oaepublish.comresearchgate.net The general mechanism involves the electrochemical generation of radical intermediates. A cobalt-hydride species, formed in situ, can transfer a hydrogen atom to the alkene, creating a carbon-centered radical. This radical is then intercepted by a copper-cyanide complex in a single-electron oxidative addition step to form the final nitrile product. researchgate.net
The use of electrochemistry provides precise control over the reaction potential, which can be fine-tuned to optimize chemoselectivity, especially for complex substrates. nih.govresearchgate.net While many reported examples focus on conjugated alkenes, the principles of electrocatalytic hydrofunctionalization are broadly applicable and represent a promising route for the synthesis of aliphatic nitriles from their corresponding olefin precursors. oaepublish.comchemrxiv.org
The following table summarizes key features of electrochemical hydrocyanation systems:
| Catalytic System | Cyanide Source | Key Features |
| Co/Cu Dual Electrocatalysis | Trimethylsilyl Cyanide (TMSCN) | Enables enantioselective hydrocyanation of conjugated alkenes; avoids toxic HCN. nih.govresearchgate.net |
| Ti(III)-catalyzed Radical Alkylation | Alkyl Chlorides | Demonstrates C-C bond formation via electrochemical radical generation. oaepublish.com |
| Metal-Free with DMSO/H₂O | DMSO/H₂O as H-donors | Provides a method for chemoselective hydrogenation of unsaturated C-C bonds. oaepublish.com |
Olefin Metathesis in the Synthesis of this compound Scaffolds
Olefin metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds. organic-chemistry.orgyoutube.com For the synthesis of the this compound scaffold, cross-metathesis (CM) is a highly effective strategy. organic-chemistry.org This reaction involves the exchange of substituents between two different olefins. organic-chemistry.org To construct this compound, a suitable branched terminal alkene, such as 3-methyl-1-undecene, could be reacted with acrylonitrile (B1666552).
The development of well-defined ruthenium-based catalysts, particularly Grubbs catalysts, has been pivotal for the application of metathesis in complex molecule synthesis due to their high functional group tolerance and activity. organic-chemistry.orgnih.gov The cross-metathesis of acrylonitrile, an α,β-unsaturated nitrile, was historically challenging but has been successfully achieved with the development of more robust catalysts. nih.gov
Second-generation Grubbs catalysts, which feature an N-heterocyclic carbene (NHC) ligand, show enhanced activity and are capable of catalyzing the cross-metathesis of electron-deficient olefins like acrylonitrile with various olefin partners. organic-chemistry.org The reaction equilibrium can often be driven forward by the release of a volatile byproduct, such as ethylene (B1197577), when two terminal alkenes are used. organic-chemistry.orgyoutube.com
The table below provides an overview of ruthenium catalysts used in olefin metathesis:
| Catalyst Generation | Key Ligands | Characteristics & Applications |
| Grubbs 1st Gen | Tricyclohexylphosphine (PCy₃) | Good general-purpose catalyst, but less active for electron-deficient or sterically hindered olefins. organic-chemistry.org |
| Grubbs 2nd Gen | N-Heterocyclic Carbene (NHC), PCy₃ | Higher activity and broader substrate scope, including cross-metathesis with acrylonitrile. organic-chemistry.orgnih.gov |
| Hoveyda-Grubbs 2nd Gen | NHC, Isopropoxystyrene | High stability, often used for ring-closing metathesis (RCM) and challenging CM reactions. nih.gov |
Stereoselective Synthesis of (E)- and (Z)-4-Methyldodecene-1-nitrile Isomers
The geometry of the double bond in this compound can be precisely controlled using stereoselective olefination reactions. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for this purpose. masterorganicchemistry.comnih.gov
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. masterorganicchemistry.com The stereochemical outcome is highly dependent on the nature of the ylide. quora.com
Z-selective Wittig Reaction : Unstabilized ylides, typically those with simple alkyl substituents, react under salt-free conditions to predominantly form the Z-alkene. The reaction proceeds through an irreversible formation of a syn-oxaphosphetane intermediate, which then decomposes to the cis-configured product. quora.comchemtube3d.com
E-selective Wittig Reaction : Stabilized ylides, which contain an electron-withdrawing group (like an ester or phenyl group) that can delocalize the negative charge, lead to the formation of the E-alkene. In this case, the formation of the oxaphosphetane intermediate is reversible, allowing it to equilibrate to the more thermodynamically stable anti-oxaphosphetane, which then yields the trans-configured product. quora.comchemtube3d.com An arsine-mediated Wittig variant has also been shown to produce α,β–unsaturated nitriles with good E-selectivity. nih.gov
The Horner-Wadsworth-Emmons (HWE) reaction utilizes phosphonate (B1237965) carbanions, which are generally more reactive than the corresponding phosphorus ylides. The classic HWE reaction typically yields E-alkenes with high selectivity. acs.org However, modifications have been developed to favor the Z-isomer.
Z-selective HWE Reaction (Still-Gennari olefination) : This modification uses phosphonates with electron-withdrawing groups, such as trifluoroethyl esters, along with strong, non-coordinating bases like KHMDS in the presence of crown ethers. These conditions favor the kinetic formation of the syn-oxaphosphetane-like intermediate, leading to the Z-alkene. mdpi.comnih.gov
The following table summarizes conditions for achieving E/Z selectivity in olefination reactions for synthesizing α,β-unsaturated nitriles.
| Reaction Type | Reagents & Conditions | Predominant Isomer |
| Wittig (Unstabilized Ylide) | R-CH=PPh₃ (R=alkyl), salt-free conditions | Z-Isomer chemtube3d.com |
| Wittig (Stabilized Ylide) | (NC)-CH=PPh₃, thermodynamic control | E-Isomer chemtube3d.com |
| Arsine-Mediated Wittig | (NC)-CH₂-AsPh₃⁺ salt, aldehyde | E-Isomer nih.gov |
| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂CN, NaH | E-Isomer acs.org |
| Still-Gennari HWE | (CF₃CH₂O)₂P(O)CH₂CN, KHMDS, 18-crown-6 | Z-Isomer mdpi.comnih.gov |
Explorations in the Chemical Reactivity and Transformations of 4 Methyldodecene 1 Nitrile
Hydration Reactions to Amides and Carboxylic Acids: Catalytic Performance and Selectivity Control
The conversion of nitriles to amides and subsequently to carboxylic acids is a fundamental transformation in organic synthesis. sioc-journal.cn This process, known as hydration, can be catalyzed by acids, bases, or transition metals. sioc-journal.cnlibretexts.orgchemguide.co.uk The reaction proceeds in two stages: the initial hydration of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. libretexts.orgchemguide.co.uk
Optimization of Acidic, Basic, and Transition Metal-Catalyzed Hydrolysis
Acid-Catalyzed Hydrolysis: Heating 4-methyldodecene-1-nitrile under reflux with a dilute acid, such as hydrochloric acid, is expected to yield 4-methyldodecene-1-carboxylic acid and the corresponding ammonium (B1175870) salt. libretexts.orgchemguide.co.uk The acidic conditions protonate the nitrile nitrogen, rendering the carbon atom more susceptible to nucleophilic attack by water. organicchemistrytutor.com While the amide is an intermediate, the reaction generally proceeds to the carboxylic acid under these conditions. libretexts.orgorganicchemistrytutor.com
Base-Catalyzed Hydrolysis: Refluxing this compound with an aqueous solution of a base like sodium hydroxide (B78521) would produce the sodium salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.org Milder basic conditions can sometimes be employed to selectively stop the reaction at the amide stage. organicchemistrytutor.com Kinetic studies on other nitriles have shown that the second hydration step (amide to carboxylate) can be slower, allowing for the isolation of the amide. st-andrews.ac.uk
Transition Metal-Catalyzed Hydration: Various transition metal catalysts, including those based on osmium and copper, have been shown to be effective for the hydration of aliphatic nitriles to amides with high efficiency. acs.orgnih.gov These catalytic systems often operate under milder conditions and can exhibit high selectivity for the amide product, avoiding over-hydrolysis to the carboxylic acid. sioc-journal.cnacs.org For instance, an osmium hexahydride complex has demonstrated good tolerance for various functional groups and activity with branched-chain nitriles. acs.orgnih.gov
Table 1: Predicted Products of this compound Hydrolysis
| Catalyst/Conditions | Intermediate Product | Final Product |
| Dilute HCl, heat | 4-Methyldodecene-1-amide | 4-Methyldodecene-1-carboxylic acid |
| NaOH(aq), heat | 4-Methyldodecene-1-amide | Sodium 4-methyldodecanoate |
| Transition Metal Catalyst | 4-Methyldodecene-1-amide | 4-Methyldodecene-1-amide |
Kinetic and Thermodynamic Aspects of Nitrile Hydration
The hydration of nitriles is generally a thermodynamically favorable process. nist.gov Studies on the hydrolysis of various nitriles have shown that the reactions proceed essentially to completion, indicating large equilibrium constants. nist.gov Calorimetric measurements have provided precise values for the enthalpies of reaction for several nitrile hydrolysis reactions. nist.gov
The kinetics of nitrile hydration can be influenced by several factors, including the catalyst used and the reaction conditions. acs.org The rate of hydration is often proportional to the concentrations of the catalyst, nitrile, and water. acs.org In base-catalyzed hydration, the relative rates of the two hydration steps (nitrile to amide and amide to carboxylate) determine the selectivity for the amide. st-andrews.ac.uk For many systems, the hydrolysis of the amide is a negligible side reaction under controlled conditions, allowing for the selective synthesis of amides. st-andrews.ac.uk
Reduction Pathways to Amines and Other Nitrogenous Compounds
The reduction of this compound can target either the nitrile group, the alkene moiety, or both, depending on the choice of reducing agent and reaction conditions.
Selective Reduction of the Nitrile Group using Hydride Reagents
Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing the nitrile group to a primary amine. libretexts.orgyoutube.com This reaction typically involves the addition of hydride ions to the electrophilic carbon of the nitrile, followed by a workup step. acsgcipr.org It is expected that LiAlH₄ would reduce this compound to 4-methyldodecyl-1-amine, leaving the double bond intact, as LiAlH₄ is not generally reactive towards isolated carbon-carbon double bonds.
Table 2: Expected Products of Selective Reduction of this compound
| Reagent | Functional Group Reduced | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Nitrile | 4-Methyldodecyl-1-amine |
Catalytic Hydrogenation of Both Nitrile and Alkene Moieties
Catalytic hydrogenation offers a method to reduce both the nitrile and the alkene functional groups. libretexts.org Using a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, and a source of hydrogen gas, it is anticipated that this compound would be fully saturated to yield 4-methyldodecyl-1-amine. youtube.comlibretexts.org The choice of catalyst and reaction conditions (temperature, pressure) can sometimes allow for selective hydrogenation, though typically both unsaturated groups would be reduced under standard hydrogenation conditions. researchgate.net Cobalt-based catalysts have also been extensively used for the hydrogenation of nitriles to primary amines. researchgate.net
Nucleophilic Additions to the Nitrile Moiety
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.orgwikipedia.org This reactivity is fundamental to many carbon-carbon bond-forming reactions.
α,β-Unsaturated nitriles, where the double bond is conjugated to the nitrile, exhibit different reactivity patterns, often favoring conjugate addition (Michael addition). acs.orgfiveable.me However, in this compound, the double bond is not conjugated with the nitrile group. Therefore, nucleophilic attack is expected to occur directly at the nitrile carbon.
A classic example of nucleophilic addition to a nitrile is the reaction with Grignard reagents. wikipedia.org The addition of a Grignard reagent (R-MgX) to this compound would form an imine intermediate after the initial nucleophilic attack. Subsequent hydrolysis of this imine would yield a ketone. wikipedia.org This provides a powerful method for the synthesis of various ketones from nitriles.
Reactions with Organometallic Reagents for Carbon-Carbon Bond Formation (e.g., Grignard Reactions)
The reaction of nitriles with organometallic reagents, particularly Grignard reagents, is a well-established method for the formation of ketones. masterorganicchemistry.comorganicchemistrytutor.com In the case of this compound, the addition of a Grignard reagent (R-MgX) to the electrophilic carbon of the nitrile group leads to the formation of an intermediate imine anion. organicchemistrytutor.comlibretexts.org This intermediate is then hydrolyzed upon aqueous workup to yield a ketone. masterorganicchemistry.comlibretexts.org
The general mechanism involves the nucleophilic attack of the Grignard reagent on the nitrile carbon. youtube.com This initial addition is typically the only one that occurs because the resulting iminium intermediate is negatively charged, preventing further attack by the nucleophilic Grignard reagent. organicchemistrytutor.com Subsequent hydrolysis of the imine, a reaction that is often facile, produces the final ketone product. masterorganicchemistry.comorganicchemistrytutor.com This method provides a direct route to ketones with a new carbon-carbon bond at the former nitrile position. youtube.comyoutube.com
Organozinc reagents also participate in similar carbon-carbon bond-forming reactions. wikipedia.org For instance, the Negishi coupling, a palladium-catalyzed reaction, can couple organozinc reagents with various organic halides. wikipedia.org While not a direct reaction with the nitrile itself, the functional group tolerance of such reactions is noteworthy.
Table 1: Examples of Grignard Reactions with Nitriles
| Nitrile Reactant | Grignard Reagent | Intermediate | Final Product (after hydrolysis) |
| This compound | Methylmagnesium bromide | Iminium salt | 5-Methyl-2-tridecanone |
| Benzonitrile | Ethylmagnesium bromide | Iminium salt | Propiophenone |
This table provides illustrative examples of the Grignar-d reaction with nitriles to form ketones.
Cyclization Reactions Involving the Nitrile and Alkene Substructures
The presence of both a nitrile and an alkene in this compound opens up possibilities for various cyclization reactions, leading to the formation of heterocyclic structures.
1,3-Dipolar Cycloaddition Reactions with Diverse Dipoles
1,3-Dipolar cycloadditions are powerful pericyclic reactions that form five-membered rings from a 1,3-dipole and a dipolarophile (in this case, the alkene or nitrile group). chesci.comwikipedia.org Nitrile oxides are common 1,3-dipoles used in these reactions to synthesize isoxazolines and isoxazoles. researchgate.netnih.gov The reaction of this compound's alkene moiety with a nitrile oxide would lead to the formation of a substituted isoxazoline. mdpi.commdpi.com
The regioselectivity of these cycloadditions can often be predicted using frontier molecular orbital (FMO) theory. chesci.com The interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of the addition. chesci.commdpi.com These reactions can be classified into three types based on the relative energies of the frontier orbitals. chesci.com
Intramolecular Cyclizations for Heterocycle Construction
The dual functionality of this compound allows for intramolecular cyclizations to form various heterocyclic compounds. For example, under radical conditions, the unsaturated nitrile could potentially undergo cyclization. Radical cascades initiated by the addition of a radical to an alkyne or a similar triple bond system are known to produce cyclic structures. acs.org While this specific substrate is an alkene, analogous intramolecular radical cyclizations onto the nitrile or alkene are conceivable.
Acid-catalyzed cyclizations, such as the Nazarov cyclization which involves the ring-closure of divinyl ketones, demonstrate the potential for unsaturated systems to form rings under acidic conditions. youtube.com Although not directly applicable to a nitrile, it illustrates a pathway for cyclization involving a π-system.
Transformations Involving C-CN Bond Activation and Cleavage
While the C-CN bond is thermodynamically stable, its activation and cleavage by transition metals or other reagents can lead to valuable synthetic transformations. nih.govsnnu.edu.cn
Transition Metal-Mediated C—CN Bond Transformations
Transition metals can mediate the cleavage of C-CN bonds, a process that has gained significant attention in recent years. rsc.orgrsc.org This activation can occur through several mechanisms, including oxidative addition to a low-valent metal center. rsc.org Once cleaved, the resulting metal-bound carbon and cyanide fragments can participate in further reactions, such as cross-coupling to form new C-C bonds. snnu.edu.cnresearchgate.net
For example, nickel catalysts have been shown to be effective in C-CN bond activation. nih.govacs.org These reactions can be used for transformations where the cyano group acts as a leaving group or as a source of cyanide for other molecules. nih.govresearchgate.net This strategy offers an alternative to traditional cross-coupling reactions that rely on organic halides. acs.org
Free Radical and Acid/Base-Mediated C—CN Bond Scission
Beyond transition metals, C-CN bond cleavage can also be achieved through free radical pathways or under acidic or basic conditions. sioc-journal.cn For instance, the reaction of nitriles with hydrogen cyanide (HCN) is catalyzed by a base, which generates the more nucleophilic cyanide ion (CN⁻). ncert.nic.in While this is an addition reaction, it highlights the influence of basic conditions on the reactivity of the nitrile group.
The reduction of nitriles to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) involves the cleavage of the π-bonds of the nitrile but not the C-C sigma bond. libretexts.orgyoutube.com This transformation proceeds via nucleophilic hydride addition to the nitrile carbon. wikipedia.org
Reactivity of the Alkene Moiety: Selective Functionalization and Derivatization
The internal double bond in this compound is susceptible to a range of reactions that are characteristic of alkenes. The presence of the nitrile group and the long alkyl chain can influence the reactivity and selectivity of these transformations.
Electrophilic Additions (e.g., Halogenation, Hydrohalogenation)
Electrophilic additions to the double bond of this compound proceed through the formation of a carbocation intermediate, with the regioselectivity governed by Markovnikov's rule. masterorganicchemistry.compressbooks.pub The stability of the resulting carbocation dictates the final product distribution.
Halogenation: The addition of halogens, such as bromine (Br₂) and chlorine (Cl₂), across the double bond of an alkene typically results in the formation of vicinal dihalides. libretexts.orgmasterorganicchemistry.com This reaction proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. libretexts.orgmasterorganicchemistry.com In the case of this compound, halogenation would yield the corresponding 4,5-dihalo-4-methyldodecanenitrile. The reaction is generally stereoselective. libretexts.org
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to unsymmetrical alkenes follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, and the halide adds to the more substituted carbon atom. masterorganicchemistry.compressbooks.pubyoutube.com For this compound, this would result in the formation of two constitutional isomers, with the major product being the one where the halogen is attached to the more substituted carbon (C5) due to the formation of a more stable secondary carbocation intermediate.
Table 1: Predicted Products of Electrophilic Addition to this compound
| Reagent | Predicted Major Product | Predicted Minor Product |
|---|---|---|
| Br₂/CCl₄ | 4,5-Dibromo-4-methyldodecanenitrile | - |
| HCl | 5-Chloro-4-methyldodecanenitrile | 4-Chloro-4-methyldodecanenitrile |
| HBr | 5-Bromo-4-methyldodecanenitrile | 4-Bromo-4-methyldodecanenitrile |
Note: The data in this table is illustrative and based on established principles of electrophilic addition reactions of alkenes.
Cycloaddition Reactions (e.g., [2+2], Diels-Alder)
Cycloaddition reactions provide a powerful method for the construction of cyclic structures. The alkene moiety in this compound can participate as a component in these transformations.
[2+2] Cycloaddition: The [2+2] cycloaddition of an alkene with a ketene (B1206846) is a well-established method for the synthesis of cyclobutanones. acs.orgpku.edu.cnthieme-connect.com These reactions can be promoted by Lewis acids, which can enhance the reactivity of the ketene. acs.orgnih.gov The reaction of this compound with a suitable ketene, such as dichloroketene (B1203229) (generated in situ from trichloroacetyl chloride and triethylamine), would be expected to yield a cyclobutanone (B123998) adduct. The regioselectivity of the addition would be influenced by steric and electronic factors.
Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, typically an alkene, to form a cyclohexene (B86901) ring. masterorganicchemistry.comwikipedia.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com While the nitrile group in this compound is electron-withdrawing, its distance from the double bond means it has a minimal electronic effect on the alkene's dienophilic character. Therefore, this compound would be expected to be a moderately reactive dienophile. Reaction with a reactive diene, such as cyclopentadiene, under thermal conditions would likely lead to the formation of the corresponding bicyclic adduct. The stereochemistry of the reaction is predictable, with substituents on the dienophile retaining their relative stereochemistry in the product. masterorganicchemistry.com
Table 2: Representative Cycloaddition Reactions of this compound
| Reaction Type | Diene/Ketene | Expected Product |
|---|---|---|
| [2+2] Cycloaddition | Dichloroketene (Cl₂C=C=O) | 2,2-Dichloro-3-(2-cyanoethyl)-3-methyl-4-heptylcyclobutanone |
| Diels-Alder [4+2] | Cyclopentadiene | 5-(2-Cyano-1-methylethyl)bicyclo[2.2.1]hept-2-ene derivative |
Note: The products listed are hypothetical and based on the known reactivity of similar compounds in cycloaddition reactions.
Selective Oxidative Cleavage and Epoxidation
The double bond of this compound can be selectively targeted for oxidation reactions, leading to the formation of epoxides or cleavage of the carbon-carbon bond to yield smaller carbonyl-containing fragments.
Epoxidation: The conversion of the alkene to an epoxide can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA) or through catalytic processes. nih.govorganic-chemistry.orgacs.org The epoxidation of this compound with mCPBA would yield 4-(2-cyanoethyl)-4-methyl-5-heptyloxirane. The reaction is stereospecific, with the stereochemistry of the alkene being transferred to the epoxide. Given the long alkyl chain, site-selective epoxidation can be a valuable tool for further functionalization. nih.govacs.org
Oxidative Cleavage: The carbon-carbon double bond can be cleaved to produce aldehydes, ketones, or carboxylic acids, depending on the reaction conditions. libretexts.orgmasterorganicchemistry.comlibretexts.org Ozonolysis is a common method for oxidative cleavage. libretexts.org Treatment of this compound with ozone followed by a reductive workup (e.g., with dimethyl sulfide) would yield two carbonyl compounds: a ketone (2-octanone) and an aldehyde (3-cyanopropanal). An oxidative workup (e.g., with hydrogen peroxide) would convert the aldehyde to the corresponding carboxylic acid (3-cyanopropanoic acid). Another method involves a two-step sequence of dihydroxylation followed by cleavage with an oxidant like sodium periodate (B1199274) (NaIO₄). libretexts.orglibretexts.org
Table 3: Products of Selective Oxidation of this compound
| Reagent/Conditions | Product(s) |
|---|---|
| mCPBA | 4-(2-Cyanoethyl)-4-methyl-5-heptyloxirane |
| 1. O₃; 2. (CH₃)₂S | 2-Octanone and 3-Cyanopropanal |
| 1. O₃; 2. H₂O₂ | 2-Octanone and 3-Cyanopropanoic acid |
| 1. OsO₄ (cat.), NMO; 2. NaIO₄ | 2-Octanone and 3-Cyanopropanal |
Note: The data presented in this table is based on established protocols for the oxidative cleavage and epoxidation of alkenes.
Advanced Spectroscopic and Analytical Characterization of 4 Methyldodecene 1 Nitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete atomic connectivity and infer spatial arrangements within the 4-methyldodecene-1-nitrile molecule.
The ¹H and ¹³C NMR spectra provide initial, critical information regarding the chemical environment of each proton and carbon atom. The predicted chemical shifts (δ) in parts per million (ppm) are influenced by the electron-withdrawing nitrile group, the electron-donating alkyl chain, the double bond, and the methyl branch.
¹H NMR Spectroscopy: The proton spectrum reveals the number of distinct proton environments. The signals from the vinylic protons (associated with the C=C double bond) are expected between 5.3 and 5.5 ppm. The protons on the carbon adjacent to the nitrile group (α-protons) would appear downfield, around 2.4 ppm, due to the deshielding effect of the nitrile. The methine proton at the C4 branching point is expected around 1.5-1.6 ppm. The terminal methyl group of the main chain appears as a triplet around 0.9 ppm, while the branching methyl group appears as a doublet around 0.95 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows signals for each of the 13 carbon atoms in the molecule. oregonstate.edu The nitrile carbon (C1) is characteristically found at the downfield end of the spectrum, typically around 119-121 ppm. wisc.edu The olefinic carbons (C5 and C6) are expected in the 125-135 ppm region. docbrown.info The remaining aliphatic carbons appear in the upfield region of 10-40 ppm. chemicalbook.com The specific predicted chemical shifts for (E)-4-methyldodec-5-enenitrile are detailed in the table below.
Predicted ¹H and ¹³C NMR Data for (E)-4-methyldodec-5-enenitrile
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | ¹H Multiplicity |
| 1 (C≡N) | 119.5 | - | - |
| 2 (CH₂) | 16.8 | 2.45 | t |
| 3 (CH₂) | 35.0 | 1.65 | m |
| 4 (CH) | 34.5 | 1.55 | m |
| 5 (CH) | 135.2 | 5.40 | m |
| 6 (CH) | 128.8 | 5.35 | m |
| 7 (CH₂) | 32.1 | 2.05 | q |
| 8 (CH₂) | 29.3 | 1.30 | m |
| 9 (CH₂) | 29.1 | 1.28 | m |
| 10 (CH₂) | 31.8 | 1.28 | m |
| 11 (CH₂) | 22.6 | 1.35 | m |
| 12 (CH₃) | 14.1 | 0.90 | t |
| 4-CH₃ | 19.5 | 0.95 | d |
While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations. researchgate.netmdpi.com
COSY (Correlation Spectroscopy): This experiment maps the ¹H-¹H coupling network. For this compound, COSY would show correlations between adjacent protons, allowing for the tracing of the carbon backbone. Key expected correlations include those between H2/H3, H3/H4, H4/H5, H5/H6, and H6/H7, confirming the main chain connectivity. A cross-peak between the methine proton at C4 and the protons of the C4-methyl group would definitively place the branch. pitt.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. youtube.com This technique is crucial for assigning the carbon signals based on the more easily interpreted proton signals. For instance, the vinylic proton signals at ~5.4 ppm would correlate with the olefinic carbon signals at ~130 ppm, confirming their identity. uvic.ca
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different functional fragments of the molecule. youtube.com Key HMBC correlations for confirming the structure would include:
Correlations from the α-protons (H2) to the nitrile carbon (C1) and C3.
Correlations from the C4-methyl protons to C3, C4, and C5, unambiguously locking the position of the methyl group.
Correlations from the vinylic protons (H5, H6) to carbons across the double bond (e.g., H5 to C4 and C7), confirming the location of the double bond.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, which is essential for determining stereochemistry. science.gov For (E)-4-methyldodec-5-enenitrile, a strong NOESY cross-peak would be expected between the protons on C4 and C7, which are on the same side of the double bond in the E-isomer. The absence of a strong correlation between H5 and H6 would also support the trans (E) configuration.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For (E)-4-methyldodec-5-enenitrile with the molecular formula C₁₃H₂₃N, the calculated exact mass is 193.1830 Da. An experimental HRMS measurement confirming this value within a few parts per million provides unequivocal evidence for the elemental composition of the molecule.
Tandem Mass Spectrometry (MS/MS) involves the isolation of the molecular ion (or a primary fragment) and its subsequent fragmentation. The resulting pattern provides a fingerprint of the molecule's structure. For a long-chain branched nitrile like this compound, characteristic fragmentation pathways are expected. libretexts.orgmiamioh.eduthieme-connect.de Cleavage of the alkyl chain is a dominant process, leading to a series of losses of CₙH₂ₙ₊₁ radicals. Alpha-cleavage next to the nitrile group is less common for nitriles compared to other functional groups. Fragmentation will likely be initiated by cleavage at the allylic positions or at the branching point.
Predicted Key Fragment Ions in the MS/MS Spectrum of this compound (M⁺˙ = 193.18)
| m/z (Da) | Proposed Fragment Structure/Loss | Fragmentation Pathway |
| 178.16 | [M - CH₃]⁺ | Loss of the methyl radical from the C4 position. |
| 124.11 | [C₈H₁₄N]⁺ | Cleavage of the C6-C7 bond (allylic cleavage). |
| 96.08 | [C₆H₁₀N]⁺ | Cleavage of the C4-C5 bond with hydrogen transfer. |
| 69.07 | [C₅H₉]⁺ | Cleavage of the C5-C6 bond (vinylic cleavage). |
| 41.03 | [C₃H₅]⁺ / [C₂H₃N]⁺ | Common fragment in aliphatic nitriles (allyl cation or C₂H₃N⁺). |
Vibrational Spectroscopy: Infrared (IR) and Raman for Characteristic Functional Group Signatures
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.
The two key functional groups in this compound, the nitrile and the alkene, have distinct and readily identifiable stretching vibrations.
C≡N Stretch: The nitrile group exhibits a sharp, medium-intensity absorption band in the IR spectrum. For aliphatic nitriles, this band typically appears in the range of 2240–2260 cm⁻¹. nist.gov Its corresponding signal in the Raman spectrum is also sharp and can be strong.
C=C Stretch: The carbon-carbon double bond stretching vibration is expected in the 1640–1680 cm⁻¹ region. spectroscopyonline.com For a trans (E) disubstituted alkene, the IR absorption is often weak or absent due to the low dipole moment change during the vibration, but it typically produces a strong signal in the Raman spectrum, making Raman spectroscopy particularly useful for its identification. The C-H out-of-plane bending vibration for a trans double bond gives a strong band in the IR spectrum around 960-975 cm⁻¹, which is diagnostic for the E-stereochemistry.
Characteristic IR and Raman Frequencies for this compound
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C≡N | Stretching | 2240 - 2260 | Medium, Sharp | Strong, Sharp |
| C=C | Stretching | 1665 - 1675 | Weak to Medium | Strong |
| =C-H | Out-of-plane Bending (E) | 960 - 975 | Strong | Weak |
| C-H (sp³) | Stretching | 2850 - 2960 | Strong | Strong |
Advanced Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution
Chromatographic techniques are central to the analysis of organic compounds, enabling the separation, identification, and quantification of components within a mixture. For a molecule like this compound, which may exist as a mixture of positional and geometric isomers, high-resolution chromatographic methods are crucial for a thorough assessment.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. nih.gov
Volatility and Elution Profile: The volatility of this compound allows for its effective analysis by GC-MS. The compound's elution profile is primarily determined by its boiling point and interactions with the stationary phase of the GC column. In a typical analysis, a non-polar or medium-polarity capillary column would be employed. The retention time of this compound would be influenced by the column temperature program, the flow rate of the carrier gas, and the specific stationary phase used. stackexchange.com While specific retention data for this compound is not readily available, it would be expected to elute at a temperature corresponding to its boiling point and polarity.
Mass Spectrometric Fragmentation: Upon elution from the GC column, the molecules are ionized, typically by electron impact (EI), and the resulting fragments are separated by their mass-to-charge ratio (m/z). The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation and confirmation. For this compound, characteristic fragments would be expected from the cleavage of the alkyl chain and around the nitrile group. While a predicted spectrum for the closely related 1-dodecene (B91753) exists and can serve as a guide, an experimental spectrum for this compound would be required for definitive identification. hmdb.ca
Isomer Resolution: The separation of isomers of long-chain alkenes by GC can be challenging. vurup.sk However, the use of high-resolution capillary columns, potentially with specialized stationary phases like liquid crystalline phases, can achieve separation of positional and geometric (cis/trans) isomers. vurup.sk For this compound, this would be critical to distinguish it from other methyldodecene-1-nitrile isomers that may be present as impurities from its synthesis.
A hypothetical GC-MS analysis of a sample containing this compound and its isomers might yield a chromatogram with closely eluting peaks. The corresponding mass spectra would aid in the tentative identification of these isomers based on subtle differences in their fragmentation patterns.
Table 1: Hypothetical GC-MS Data for this compound Isomers
| Compound | Hypothetical Retention Time (min) | Key Hypothetical m/z Fragments |
| This compound (cis) | 15.2 | 193 [M]+, 178, 164, 150, 136, 122, 108, 95, 81, 67, 55, 41 |
| This compound (trans) | 15.4 | 193 [M]+, 178, 164, 150, 136, 122, 108, 95, 81, 67, 55, 41 |
| Other Methyldodecene Isomers | 15.0 - 16.0 | Similar fragmentation with potential variations in fragment ion abundances |
Note: This data is hypothetical and for illustrative purposes only. Actual retention times and mass spectra would depend on the specific analytical conditions.
High-performance liquid chromatography (HPLC) is a complementary technique to GC-MS, particularly useful for less volatile compounds or for preparations where thermal degradation is a concern. b-ac.co.uk The choice of detector is critical for the analysis of compounds like this compound, which lacks a strong chromophore for standard UV-Vis detection. quora.com
Challenges with Conventional Detectors: The aliphatic nature and the isolated double bond in this compound mean that it does not absorb significantly in the ultraviolet-visible (UV-Vis) range, rendering standard UV detectors less effective. labinsights.nl
Specialized Detectors for Non-Chromophoric Analytes: To overcome this limitation, several specialized detectors can be employed:
Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile analytes and works by nebulizing the column effluent, evaporating the mobile phase, and then measuring the light scattered by the remaining analyte particles. labinsights.nl The response is generally proportional to the mass of the analyte. chromatographyonline.com
Charged Aerosol Detector (CAD): Similar to ELSD, CAD generates charged aerosol particles from the analyte after mobile phase evaporation. The charge is then measured by an electrometer, providing a near-universal response that is independent of the analyte's chemical structure. b-ac.co.ukchromatographyonline.com
Refractive Index (RI) Detector: An RI detector measures the change in the refractive index of the mobile phase as the analyte elutes. phenomenex.com While considered a universal detector, it is generally less sensitive than ELSD or CAD and is sensitive to changes in mobile phase composition and temperature, making it less suitable for gradient elution. quora.comphenomenex.com
Mass Spectrometry (MS) as an HPLC Detector: Coupling HPLC with a mass spectrometer (HPLC-MS) provides high sensitivity and specificity. b-ac.co.uk Atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) would be suitable ionization techniques for a non-polar compound like this compound.
Isomer Resolution by HPLC: Reversed-phase HPLC, using a C18 or C8 column, would be a common starting point for method development. The separation of the geometric isomers (cis/trans) of this compound could potentially be achieved by optimizing the mobile phase composition, which typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov In some cases, the addition of silver ions to the mobile phase has been shown to improve the separation of unsaturated compounds. usgs.gov
Table 2: Suitability of HPLC Detectors for this compound Analysis
| Detector | Principle | Suitability for this compound | Advantages | Limitations |
| UV-Vis | Measures absorbance of light | Low | Simple, robust | Insensitive to compounds without chromophores |
| Refractive Index (RI) | Measures change in refractive index of mobile phase | Moderate | Universal detector | Low sensitivity, not compatible with gradient elution |
| Evaporative Light Scattering (ELSD) | Measures light scattered by analyte particles after solvent evaporation | High | Good sensitivity for non-volatile compounds, gradient compatible | Response can be non-linear |
| Charged Aerosol Detector (CAD) | Measures charge of aerosolized analyte particles | High | Near-universal response, good sensitivity, gradient compatible | Response can be influenced by mobile phase |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized analyte | Very High | High sensitivity and selectivity, provides structural information | Higher cost and complexity |
Computational Chemistry and Theoretical Studies of 4 Methyldodecene 1 Nitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons.
Density Functional Theory (DFT) for Geometry Optimization and Energetics
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its energy. For a molecule like 4-methyldodecene-1-nitrile, which possesses multiple rotatable bonds, DFT can identify various local energy minima and the global minimum energy conformation.
The process would involve selecting a suitable functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), cc-pVTZ) that appropriately balance computational cost and accuracy for a molecule of this size and functionality. The geometry optimization would yield key structural parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformer. Energetic calculations would provide the molecule's total electronic energy, which is crucial for comparing the relative stabilities of different isomers or conformers.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated using DFT)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C≡N | ~1.16 Å |
| C=C | ~1.34 Å | |
| C-CH3 | ~1.53 Å | |
| Bond Angle | C-C≡N | ~179° |
| C=C-C | ~122° | |
| Dihedral Angle | H-C=C-H (trans) | ~180° |
Note: This table is illustrative and contains hypothetical data to demonstrate the output of a DFT calculation.
Frontier Molecular Orbital (FMO) Theory for Reaction Mechanism Insights
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals are key predictors of a molecule's reactivity.
For this compound, the HOMO is likely to be localized around the C=C double bond, making it the primary site for electrophilic attack. The LUMO would likely be centered on the electron-withdrawing nitrile group (C≡N), indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability; a larger gap suggests higher stability.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) | Likely Localization |
| HOMO | -6.5 | C=C π-orbital |
| LUMO | -0.8 | C≡N π*-orbital |
| HOMO-LUMO Gap | 5.7 | - |
Note: This table is illustrative and contains hypothetical data.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes, molecular flexibility, and interactions with a solvent.
An MD simulation of this compound would reveal how the long alkyl chain folds and flexes at a given temperature. By performing simulations in different solvents (e.g., water, hexane), one could study how the solvent molecules arrange around the polar nitrile head and the nonpolar hydrocarbon tail, a phenomenon crucial for understanding its solubility and behavior in different chemical environments.
In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic properties, which are invaluable for compound characterization.
NMR (Nuclear Magnetic Resonance): DFT calculations can predict the chemical shifts (¹H and ¹³C) of a molecule. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. This is highly useful for assigning peaks in an experimental spectrum.
IR (Infrared): By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an IR spectrum. For this compound, characteristic peaks for the C≡N stretch (~2250 cm⁻¹) and the C=C stretch (~1650 cm⁻¹) would be of particular interest.
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For this compound, π → π* transitions associated with the double bond and n → π* transitions involving the nitrile group would be predicted.
Computational Elucidation of Reaction Mechanisms and Transition States
A significant application of computational chemistry is the detailed investigation of reaction pathways. For any proposed reaction involving this compound, such as its hydrolysis, reduction, or participation in a cycloaddition, computational methods can be used to map out the entire potential energy surface.
Potential Academic and Research Applications of 4 Methyldodecene 1 Nitrile in Chemical Sciences
Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures
The presence of both a nitrile and an alkene functionality in 4-methyldodecene-1-nitrile makes it a valuable precursor for the synthesis of intricate molecular structures. These functional groups offer orthogonal reactivity, allowing for selective transformations at either end of the molecule.
Precursor for Nitrogen-Containing Heterocyclic Compounds
The nitrile group is a well-established precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. ethz.ch The nitrile functionality in this compound can undergo various cyclization reactions. For instance, it can react with diols, amino alcohols, or dithiols under acidic or basic conditions to form oxazolines, thiazolines, and other related five-membered rings. The long, branched alkyl chain would impart significant lipophilicity to the resulting heterocyclic compounds, a property that can be advantageous for applications requiring solubility in nonpolar media or for creating molecules with specific membrane-spanning characteristics.
Furthermore, the terminal double bond can be functionalized prior to or after heterocycle formation, leading to a diverse range of substituted heterocyclic systems. For example, epoxidation of the double bond followed by ring-opening with a nitrogen nucleophile could lead to the formation of substituted piperidines or other saturated nitrogen heterocycles, which are prevalent motifs in medicinal chemistry. ethz.ch
| Heterocycle Class | Potential Synthetic Approach from this compound | Key Reagents/Conditions |
| Oxazolines | Reaction of the nitrile with an amino alcohol. | Acid or metal catalysis. |
| Thiazolines | Reaction of the nitrile with an aminothiol. | Typically under basic conditions. |
| Tetrazoles | [2+3] Cycloaddition with azides. | Metal catalysts (e.g., zinc, aluminum). |
| Pyrimidines | Condensation with amidines. | Strong base. |
Building Block in the Synthesis of Long-Chain Aliphatic Compounds with Nitrile Functionality
Beyond heterocycle synthesis, this compound serves as an excellent starting material for the elaboration of complex long-chain aliphatic compounds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to long-chain fatty acids or amines with a specific methyl branch. These products are valuable in the synthesis of surfactants, lubricants, and biocompatible materials.
The terminal alkene allows for a variety of chain-extension and functionalization reactions. For example, hydroformylation could introduce a formyl group, which can then be used in further synthetic manipulations. Olefin metathesis provides a powerful tool to couple this compound with other alkenes, leading to the construction of very long-chain and complex unsaturated nitrile-containing molecules.
Exploration in Advanced Materials Science Research
The bifunctional nature of this compound, possessing both a polymerizable group (alkene) and a polar functional group (nitrile), makes it an intriguing candidate for the development of advanced materials.
Potential as a Monomer or Modifier in Polymer Synthesis
The terminal double bond of this compound can participate in various polymerization reactions, including radical, cationic, and coordination polymerization. researchgate.net Homopolymerization would yield a polymer with long, branched, nitrile-containing side chains. Such a polymer is expected to exhibit interesting thermal and mechanical properties. The long alkyl chains could impart flexibility and a low glass transition temperature, while the polar nitrile groups could enhance intermolecular interactions, potentially leading to materials with good solvent resistance and specific dielectric properties. lu.se
As a comonomer, this compound could be incorporated into existing polymer backbones to modify their properties. For instance, copolymerization with ethylene (B1197577) or propylene (B89431) using Ziegler-Natta or metallocene catalysts could introduce nitrile functionality into polyolefins, enhancing their polarity, adhesion, and printability. mdpi.com The presence of the methyl branch on the dodecene chain could also influence the stereoregularity and crystallinity of the resulting copolymers. mdpi.com
| Polymerization Method | Potential Polymer Architecture | Anticipated Properties |
| Radical Polymerization | Homopolymer with pendant 4-methyldodecylnitrile groups. | Flexible, potentially low Tg, polar. |
| Coordination Copolymerization (with α-olefins) | Polyolefin backbone with nitrile-functionalized side chains. | Modified polarity, improved adhesion. |
| Olefin Metathesis Polymerization (ROMP) | Potentially high molecular weight polymers with regular structure. | Tunable properties based on catalyst and conditions. |
Investigation in Functional Materials, e.g., Liquid Crystalline Systems
Long-chain aliphatic nitriles are known to exhibit liquid crystalline behavior due to the anisotropic nature of the molecule, which combines a flexible alkyl tail with a polar head group. The specific structure of this compound, with its branched chain, could lead to the formation of novel mesophases. The methyl group might disrupt packing in a way that favors certain liquid crystalline phases over others, or it could lower the melting point and broaden the temperature range of the liquid crystalline phase. The terminal double bond also offers a site for post-synthetic modification within a liquid crystalline assembly, allowing for the creation of reactive or crosslinkable liquid crystal systems.
Bio-Inspired Chemistry and Analogue Synthesis for Mechanistic Probes
The structural motifs present in this compound bear resemblance to naturally occurring molecules such as fatty acids and certain signaling molecules. This similarity allows for its use in bio-inspired chemical research.
By synthesizing analogues of natural lipids or signaling molecules where a key functional group is replaced by the nitrile-containing moiety of this compound, researchers can create valuable mechanistic probes. The nitrile group has a distinct infrared stretching frequency, making it a useful spectroscopic reporter for studying molecular interactions and dynamics in biological systems. For example, incorporating this compound into a lipid bilayer could allow for the study of membrane fluidity and organization through vibrational spectroscopy.
Furthermore, the alkene functionality can be used to attach fluorescent tags or other reporter groups, creating sophisticated probes for bioimaging or biochemical assays. The synthesis of such analogues, inspired by natural structures but containing the unique features of this compound, can provide valuable insights into biological processes at the molecular level.
Development of Chemical Probes for Biological Systems
Chemical probes are essential tools in chemical biology, used to study and manipulate biological processes and proteins in their native environments. mskcc.org The structure of this compound provides a foundation for the design of such probes. The long lipophilic dodecene chain can facilitate passage through cell membranes and interaction with hydrophobic pockets in proteins.
The nitrile group itself is a key functional handle. It is a versatile precursor for a variety of other functional groups through chemical transformations. For instance, nitriles can be reduced to primary amines or hydrolyzed to carboxylic acids, allowing for the attachment of reporter groups like fluorophores, biotin (B1667282) tags, or affinity labels. libretexts.org This derivatization is crucial for visualizing the distribution of the probe within a cell, identifying its binding partners, or isolating target proteins for further study.
Furthermore, the electrophilic nature of the nitrile's carbon atom allows it to act as a "warhead" in covalent inhibitors. nih.gov It can react with nucleophilic residues like cysteine or serine in the active site of an enzyme, forming a stable covalent bond. This property can be exploited to design highly specific and potent inhibitors for studying enzyme function. The reactivity of the nitrile can be modulated by substituents in its vicinity, allowing for the fine-tuning of its inhibitory activity from reversible to irreversible. nih.gov
The development of chemical probes from novel scaffolds like this compound is a continuous effort in chemical biology. These tools enable researchers to investigate protein function and cellular states in ways that are complementary to genetic methods. mskcc.org
Utility as a Bioisostere in Structure-Activity Relationship (SAR) Studies
In medicinal chemistry, the strategic replacement of functional groups with others that have similar physical or chemical properties, known as bioisosterism, is a fundamental strategy in drug design. The nitrile group is a well-established bioisostere for several important functional groups, including the carbonyl group, hydroxyl group, and halogens. nih.gov This makes this compound a potentially valuable building block in structure-activity relationship (SAR) studies.
SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds in drug discovery. nih.gov By systematically modifying the structure of a molecule and assessing the impact on its biological activity, medicinal chemists can identify the key features required for a desired therapeutic effect.
The nitrile group's utility as a bioisostere stems from its electronic properties and its ability to participate in various non-covalent interactions. It possesses a strong dipole moment and can act as a hydrogen bond acceptor, mimicking the interactions of a carbonyl or hydroxyl group with a protein target. nih.gov For example, the nitrile group in several non-steroidal aromatase inhibitors mimics the carbonyl group of the natural substrate, androst-4-ene-3,17-dione, by acting as a hydrogen bond acceptor. nih.gov
Incorporating a nitrile group can also favorably modulate a molecule's physicochemical properties. Generally, the presence of a nitrile group can lead to a lower partition coefficient (clogP), which often translates to improved aqueous solubility and better pharmacokinetic profiles, including enhanced bioavailability and longer half-life. nih.govsioc-journal.cn Furthermore, the nitrile group is metabolically stable and often remains unchanged as it is eliminated from the body. nih.gov
Therefore, in an SAR campaign, replacing a key functional group with the nitrile from a molecule like this compound could lead to compounds with improved drug-like properties.
Environmental Chemistry Research: Studies on Degradation Pathways and Fate (if relevant analogies exist)
While specific studies on the environmental fate of this compound are not available, its structure as an unsaturated nitrile allows for informed predictions based on research conducted on analogous compounds. Unsaturated nitriles can be released into the environment from industrial sources and are considered volatile organic compounds (VOCs). copernicus.org
The primary degradation pathway for such compounds in the atmosphere is expected to be their reaction with hydroxyl (OH) radicals, a key oxidant in the troposphere. copernicus.org Studies on other unsaturated nitriles, such as pentenenitriles, have shown that this OH-initiated oxidation is rapid, leading to atmospheric lifetimes of only a few hours. copernicus.org This suggests that this compound would likely be oxidized close to its source of emission, contributing to the formation of photochemical smog. copernicus.org
In soil and water, the biodegradation of nitriles is a known process facilitated by microorganisms. frontiersin.org Bacteria have evolved enzymatic pathways to detoxify and utilize nitriles as a source of carbon and nitrogen. Two main enzymatic routes are known:
Nitrilases: These enzymes directly hydrolyze the nitrile to a carboxylic acid and ammonia (B1221849). frontiersin.org
Nitrile hydratases and amidases: This two-step pathway involves the hydration of the nitrile to an amide by nitrile hydratase, followed by the hydrolysis of the amide to a carboxylic acid and ammonia by an amidase. frontiersin.org
It is important to note that some nitriles can be toxic to living organisms, and their degradation products, such as hydrogen cyanide, can also be hazardous. copernicus.org Therefore, understanding the environmental degradation pathways and the potential for bioaccumulation of this compound and its intermediates would be a crucial area of research should this compound see wider use.
Future Perspectives and Emerging Research Avenues for 4 Methyldodecene 1 Nitrile
Development of Highly Sustainable and Atom-Economical Synthetic Routes
The chemical industry is increasingly shifting towards greener and more efficient manufacturing processes. For a compound like 4-methyldodecene-1-nitrile, developing sustainable and atom-economical synthetic routes is a key research focus. Traditional methods for nitrile synthesis often involve harsh conditions or the use of toxic reagents. nih.gov Future research will likely concentrate on catalytic methods that minimize waste and energy consumption.
One promising avenue is the direct conversion of renewable feedstocks. acs.org For instance, methods that utilize biomass-derived aldehydes could provide a green pathway to nitrile synthesis. acs.orgacs.org The development of catalytic systems that are metal-free, sulfur-free, and cyano-free is a significant goal. acs.orgacs.org Ionic liquids, for example, have shown potential as catalysts for the synthesis of nitriles from aldehydes under mild conditions. acs.orgacs.org
Another area of interest is the development of tandem or "domino" reactions, where multiple transformations occur in a single pot, reducing the need for intermediate purification steps and thus minimizing solvent use and waste. acs.orgresearchgate.net For example, a cobalt-catalyzed tandem conversion of nitriles to N-methylated amides using methanol (B129727) and water has been described, showcasing an atom-economical approach. acs.orgresearchgate.net
Table 1: Comparison of Conventional vs. Sustainable Nitrile Synthesis Strategies
| Feature | Conventional Methods | Sustainable & Atom-Economical Methods |
| Starting Materials | Often petroleum-based | Renewable feedstocks (e.g., biomass-derived aldehydes) |
| Reagents | Can involve toxic cyanides, strong acids/bases | Greener reagents (e.g., hydroxylamine (B1172632) hydrochloride), ionic liquids |
| Catalysts | May use heavy metals | Metal-free or earth-abundant metal catalysts |
| Reaction Conditions | Often high temperatures and pressures | Milder conditions, room temperature |
| Waste Generation | Can produce significant waste | Minimized waste through atom economy and tandem reactions |
| Energy Consumption | High | Lower |
In-Depth Mechanistic Investigations of Novel Transformations
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. The nitrile group is known for its diverse reactivity, participating in various transformations such as hydration, hydrolysis, and reduction. researchgate.netnih.gov The presence of both a nucleophilic nitrogen atom and an electrophilic carbon atom in the cyano group allows for a rich and varied chemistry. nih.gov
Future mechanistic studies on reactions involving this compound could focus on:
Understanding the role of catalysts: Investigating how different catalysts, including transition metals and organocatalysts, activate the nitrile group and influence the reaction pathway. researchgate.net
Elucidating reaction intermediates: Identifying and characterizing transient species, such as imine anions, to gain insight into the step-by-step process of a transformation. libretexts.orglibretexts.org
Computational modeling: Utilizing theoretical calculations to support experimental findings and predict the feasibility and selectivity of new reactions. researchgate.net
For instance, mechanistic studies on the copper-catalyzed aminocyanation of alkenes have suggested a pathway involving a copper-catalyzed amination followed by a cyano migration. researchgate.net Similarly, kinetic isotope effect studies and Hammett plots have been used to probe the mechanism of cobalt-catalyzed conversions of nitriles. acs.orgresearchgate.net
Exploration of Biocatalytic and Enzymatic Approaches for Synthesis and Modification
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. nih.gov Enzymes can catalyze reactions under mild conditions, often with high selectivity and efficiency, avoiding the need for toxic reagents and harsh reaction conditions. nih.gov For the synthesis of nitriles, enzymes like aldoxime dehydratases are particularly promising. nih.govmdpi.com These enzymes can convert aldoximes into nitriles without the use of cyanide. mdpi.com
Future research in this area for a molecule like this compound could involve:
Enzyme discovery and engineering: Identifying new enzymes or engineering existing ones to have improved activity, stability, and substrate specificity for long-chain aliphatic nitriles. nih.gov
Whole-cell biocatalysis: Utilizing whole microorganisms that overexpress the desired enzymes, which can simplify the process and reduce costs. mdpi.com
Chemoenzymatic cascades: Combining enzymatic steps with chemical reactions to create efficient and versatile synthetic routes. tugraz.at A recently developed two-enzyme cascade for cyanide-free nitrile production starts from carboxylic acids, converting them first to an aldehyde and then to an oxime, which is finally dehydrated to the nitrile. tugraz.at
The use of biocatalysis is not limited to synthesis. Enzymes could also be employed for the selective modification of this compound, for example, by targeting the double bond or the nitrile group.
Asymmetric Synthesis for Enantiomerically Pure this compound
The presence of a chiral center at the 4-position means that this compound can exist as two enantiomers. As the biological activity of chiral molecules often depends on their stereochemistry, the ability to produce enantiomerically pure forms is of great importance. uwindsor.ca Asymmetric synthesis, the process of selectively producing one enantiomer over the other, is therefore a critical area of research. uwindsor.ca
Several strategies for the asymmetric synthesis of chiral nitriles are being explored:
Catalytic asymmetric synthesis: This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. acs.org For example, nickel-catalyzed cross-coupling reactions have been used to produce enantioenriched α-arylnitriles. acs.org
Use of chiral auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemistry of a reaction, and is subsequently removed.
Stereoconvergent synthesis: This approach starts with a racemic mixture of a starting material and converts both enantiomers into a single enantiomer of the product. acs.org
A recent development in this field is the use of synergistic palladium and phase-transfer catalysis for the asymmetric synthesis of chiral acyclic nitriles with α-all-carbon quaternary stereocenters. acs.org The Ritter reaction, which involves the reaction of a nitrile with a carbocation, has also been explored for the asymmetric synthesis of amines from chiral nitriles and racemic alcohols. rsc.org
Integration into Advanced Analytical Systems for Specific Detection or Sensing (based on general nitrile properties)
The unique vibrational properties of the nitrile group make it a useful spectroscopic probe. The C≡N stretching frequency is sensitive to the local molecular environment, a phenomenon known as the vibrational Stark effect. researchgate.net This sensitivity can be exploited in the development of advanced analytical systems.
Future research could explore the integration of this compound, or similar nitrile-containing molecules, into sensors for:
Electrochemical sensing: The nitrile group can act as a built-in molecular sensor for interfacial effects at electrocatalytically active materials. researchgate.netacs.org The vibrational frequency of the nitrile group can shift in response to an applied electric potential, providing information about the electrochemical double layer and catalytic processes. researchgate.net
Biosensing: By functionalizing the molecule with a biorecognition element, it could be used to detect specific biological targets. The change in the nitrile's vibrational frequency upon binding could serve as the detection signal.
The development of sensors based on the nitrile group is an emerging field with the potential for applications in various areas, from materials science to medical diagnostics.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing 4-Methyldodecene-1-nitrile, and how do they address structural ambiguities?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135) to resolve branching and nitrile group positioning. For example, coupling 2D NMR (COSY, HSQC) can distinguish between methyl and alkene proton environments . IR spectroscopy (C≡N stretch ~2240 cm⁻¹) confirms nitrile functionality. Mass spectrometry (EI-MS) provides molecular ion peaks and fragmentation patterns to validate molecular weight and structural motifs. Cross-referencing with computational simulations (DFT-based chemical shift predictions) reduces ambiguity in spectral assignments .
Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?
- Methodological Answer : Apply Design of Experiments (DoE) to evaluate variables like catalyst type (e.g., Grignard vs. organocuprates), solvent polarity, and reaction temperature. For instance, alkylation of 1-nitrile precursors with 4-methylalkenes may require inert conditions (argon atmosphere) to prevent nitrile hydrolysis. Purification via fractional distillation or preparative GC-MS minimizes byproducts like unsaturated isomers. Monitor reaction progress using inline FTIR to detect intermediate formation .
Advanced Research Questions
Q. How should conflicting data on the toxicity profile of this compound be resolved, particularly regarding metabolic byproducts?
- Methodological Answer : Conduct comparative toxicokinetic studies using in vitro (hepatocyte models) and in vivo (rodent) systems. Analyze metabolites via LC-HRMS to identify species-specific pathways (e.g., cytochrome P450-mediated oxidation). Use contradiction analysis frameworks (e.g., ATSDR’s confidence grading: high/moderate/low ) to prioritize studies with rigorous controls (e.g., dose-response consistency, elimination half-life measurements). Reconcile discrepancies by validating assays across independent labs and applying benchmark dose modeling .
Q. What experimental designs are critical for evaluating the environmental fate of this compound in aquatic systems?
- Methodological Answer : Implement microcosm studies to simulate hydrolysis, photodegradation, and biodegradation. Measure half-lives under varying pH, UV exposure, and microbial consortia (e.g., OECD 309 guidelines). Use isotope-labeled analogs (¹³C-nitride) to track transformation products via SPE-LC/MS. Incorporate constraint-based random simulation to model stochastic degradation pathways and identify over-constrained variables (e.g., oxygen availability vs. nitrile persistence) .
Q. How can researchers integrate computational chemistry to predict reaction mechanisms involving this compound?
- Methodological Answer : Apply density functional theory (DFT) to map potential energy surfaces for nitrile-alkene interactions (e.g., [2+2] cycloadditions). Validate transition states with intrinsic reaction coordinate (IRC) calculations. Couple with molecular dynamics (MD) simulations to assess solvent effects on reaction kinetics. Cross-validate predictions with experimental kinetic isotope effects (KIEs) and stereochemical outcomes .
Data Management & Reproducibility
Q. What strategies ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance for studies on this compound?
- Methodological Answer : Use electronic lab notebooks (ELNs) like Chemotion to document raw spectra, synthetic protocols, and metadata. Deposit datasets in repositories (e.g., RADAR4Chem, nmrXiv) with DOI assignments. Adopt IUPAC nomenclature and SMILES notations for machine-readability. Implement version control (Git) for computational workflows and publish via platforms like Zenodo .
Q. How can researchers address variability in bioassay results for this compound across different cell lines?
- Methodological Answer : Standardize assays using ISO 10993-5 guidelines for cytotoxicity (e.g., MTT assays). Include positive/negative controls (e.g., DMSO solvent, staurosporine) and normalize data to cell viability baselines. Apply mixed-effects statistical models to account for inter-lab variability. Use meta-analysis frameworks (e.g., PRISMA) to aggregate findings from heterogeneous studies and identify confounding factors (e.g., cell passage number, serum batch) .
Ethical & Methodological Considerations
Q. What ethical frameworks apply when studying this compound’s potential neurotoxic effects in human-derived models?
- Methodological Answer : Follow IRB protocols for using induced pluripotent stem cell (iPSC)-derived neurons, ensuring donor consent and anonymization. Adopt OECD 456 guidelines for in vitro neurotoxicity screening (e.g., neurite outgrowth assays). Disclose conflicts of interest and adhere to FAIR principles for data transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
